molecular formula C7H12N2O3 B15210059 (S)-1-(2-Hydroxyethyl)-5-oxopyrrolidine-2-carboxamide

(S)-1-(2-Hydroxyethyl)-5-oxopyrrolidine-2-carboxamide

Cat. No.: B15210059
M. Wt: 172.18 g/mol
InChI Key: ZOVXZBQZDFCLTB-YFKPBYRVSA-N
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Description

(S)-1-(2-Hydroxyethyl)-5-oxopyrrolidine-2-carboxamide is a chiral compound with significant importance in various scientific fields. It is characterized by the presence of a hydroxyethyl group and a pyrrolidine ring, making it a versatile molecule in organic synthesis and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2-Hydroxyethyl)-5-oxopyrrolidine-2-carboxamide typically involves the reaction of a suitable pyrrolidine derivative with an appropriate hydroxyethylating agent. One common method is the reaction of (S)-pyrrolidine-2-carboxylic acid with ethylene oxide under basic conditions to introduce the hydroxyethyl group. The reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) at a controlled temperature to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and increase production efficiency. The use of catalysts and optimized reaction parameters, such as temperature and pressure, are crucial in scaling up the synthesis while maintaining product quality.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2-Hydroxyethyl)-5-oxopyrrolidine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form a hydroxyl group.

    Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acid derivatives, alcohols, and various substituted pyrrolidine compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(S)-1-(2-Hydroxyethyl)-5-oxopyrrolidine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical drugs.

    Industry: The compound is used in the production of polymers and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of (S)-1-(2-Hydroxyethyl)-5-oxopyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyethyl group can form hydrogen bonds with active sites, while the pyrrolidine ring can interact with hydrophobic pockets, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (S)-Pyrrolidine-2-carboxylic acid: Lacks the hydroxyethyl group but shares the pyrrolidine ring structure.

    2-Hydroxyethyl methacrylate: Contains a hydroxyethyl group but has a different core structure.

    N-(2-Hydroxyethyl)pyrrolidine: Similar structure but lacks the carbonyl group in the pyrrolidine ring.

Uniqueness

(S)-1-(2-Hydroxyethyl)-5-oxopyrrolidine-2-carboxamide is unique due to the combination of its chiral center, hydroxyethyl group, and pyrrolidine ring. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C7H12N2O3

Molecular Weight

172.18 g/mol

IUPAC Name

(2S)-1-(2-hydroxyethyl)-5-oxopyrrolidine-2-carboxamide

InChI

InChI=1S/C7H12N2O3/c8-7(12)5-1-2-6(11)9(5)3-4-10/h5,10H,1-4H2,(H2,8,12)/t5-/m0/s1

InChI Key

ZOVXZBQZDFCLTB-YFKPBYRVSA-N

Isomeric SMILES

C1CC(=O)N([C@@H]1C(=O)N)CCO

Canonical SMILES

C1CC(=O)N(C1C(=O)N)CCO

Origin of Product

United States

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